Cyclopropyl-[4-[6-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]methanone
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Overview
Description
Cyclopropyl-[4-[6-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]methanone is a complex organic compound that features a cyclopropyl group, a trifluoromethyl-substituted pyridine ring, and a diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl-[4-[6-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]methanone typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Diazepane Ring: This can be achieved through a cyclization reaction involving appropriate diamine precursors.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Pyridine Ring: This can be done through a coupling reaction, such as Suzuki-Miyaura coupling, using a pyridine boronic acid derivative.
Formation of the Cyclopropyl Group: This step may involve cyclopropanation reactions using diazo compounds or other cyclopropylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl-[4-[6-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Cyclopropyl-[4-[6-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]methanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Biology: It is used in research to study its effects on various biological pathways and its potential as a therapeutic agent.
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Cyclopropyl-[4-[6-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]methanone involves its interaction with specific molecular targets in the body. The trifluoromethyl group enhances its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The diazepane ring may interact with neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopropyl-[4-[6-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]methanone: shares similarities with other trifluoromethyl-substituted pyridine derivatives and diazepane-containing compounds.
Alpelisib: Contains trifluoromethyl alkyl substituted pyridine, aminothiazole, and pyrrolidine carboxamide moieties.
Uniqueness
- The combination of a cyclopropyl group, trifluoromethyl-substituted pyridine, and diazepane ring in a single molecule makes this compound unique.
- Its structural features contribute to its distinct pharmacological profile and potential applications in various fields.
Properties
IUPAC Name |
cyclopropyl-[4-[6-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3N3O/c16-15(17,18)12-3-1-4-13(19-12)20-7-2-8-21(10-9-20)14(22)11-5-6-11/h1,3-4,11H,2,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVCGWRYYJRRNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2CC2)C3=CC=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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